

Mass Spectrometry Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-6-methylbenzonitrile**

Cat. No.: **B1316493**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-Hydroxy-6-methylbenzonitrile** (CAS 73289-66-4), a key intermediate in various synthetic pathways. While empirical mass spectral data for this specific compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry and provides detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Properties

Property	Value
Chemical Formula	C ₈ H ₇ NO
Molecular Weight	133.15 g/mol [1]
IUPAC Name	2-hydroxy-6-methylbenzonitrile
Synonyms	2-cyano-3-methylphenol
CAS Number	73289-66-4 [1]

Predicted Mass Spectrometry Fragmentation

The mass spectrum of **2-Hydroxy-6-methylbenzonitrile** is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The following table summarizes the likely principal ions observed under electron ionization (EI) conditions.

m/z (predicted)	Ion Formula (predicted)	Proposed Fragmentation Pathway
133	$[\text{C}_8\text{H}_7\text{NO}]^+$	Molecular ion (M^+)
132	$[\text{C}_8\text{H}_6\text{NO}]^+$	Loss of a hydrogen radical ($[\text{M}-\text{H}]^+$)
118	$[\text{C}_7\text{H}_4\text{NO}]^+$	Loss of a methyl radical ($[\text{M}-\text{CH}_3]^+$)
105	$[\text{C}_7\text{H}_5\text{N}]^+$	Loss of a carbonyl group ($[\text{M}-\text{CO}]^+$)
90	$[\text{C}_6\text{H}_4\text{N}]^+$	Loss of a methyl radical and a carbonyl group ($[\text{M}-\text{CH}_3-\text{CO}]^+$)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like **2-Hydroxy-6-methylbenzonitrile**. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

- Derivatization (Silylation): To a dried sample residue, add 50 μL of N,O -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50

μL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

3.1.2. GC-MS Instrumentation and Conditions

Parameter	Condition
Instrument	Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column	HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250°C
Injection Volume	1 μL (splitless mode)
Oven Program	Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole or Ion Trap
Scan Range	m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of **2-Hydroxy-6-methylbenzonitrile** in complex biological matrices.

3.2.1. Sample Preparation

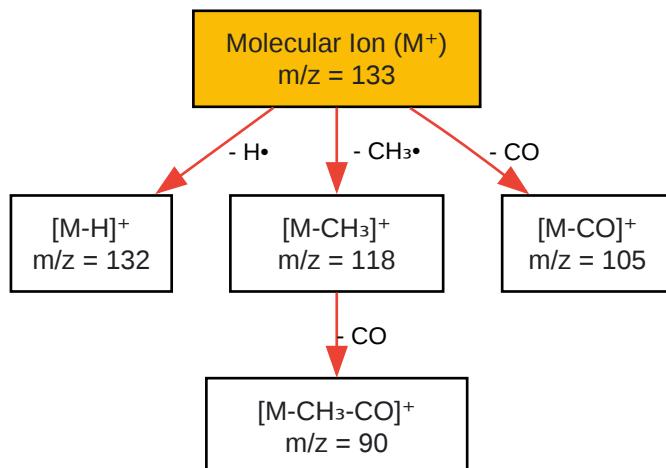
- Protein Precipitation: To 100 μL of plasma, add 300 μL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.
- Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase.

3.2.2. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
Instrument	HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), positive or negative ion mode
Mass Analyzer	Triple Quadrupole
Scan Type	Multiple Reaction Monitoring (MRM)

Visualizations



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

[Click to download full resolution via product page](#)

LC-MS/MS Experimental Workflow

[Click to download full resolution via product page](#)

Predicted Fragmentation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-hydroxy-6-methylbenzonitrile | 73289-66-4 [sigmaaldrich.com]

- To cite this document: BenchChem. [Mass Spectrometry Analysis of 2-Hydroxy-6-methylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316493#mass-spectrometry-analysis-of-2-hydroxy-6-methylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com